4-(2-Oxo-2H-benzo[cd]indol-1-ylmethyl)-benzoic acid hydrazide
Description
4-(2-Oxo-2H-benzo[cd]indol-1-ylmethyl)-benzoic acid hydrazide is a lactam-containing compound with a benzo[cd]indole core linked to a benzoic acid hydrazide moiety. Its planar structure facilitates π-π stacking interactions, while the hydrazide group enables hydrogen bonding, influencing solubility and reactivity . The compound exhibits unique electronic properties due to the conjugation between the benzo[cd]indol-2-one system and the hydrazide functionality, making it a candidate for diverse applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
4-[(2-oxobenzo[cd]indol-1-yl)methyl]benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c20-21-18(23)14-9-7-12(8-10-14)11-22-16-6-2-4-13-3-1-5-15(17(13)16)19(22)24/h1-10H,11,20H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPSSVUZFOCYHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C3=CC=C2)CC4=CC=C(C=C4)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401182471 | |
| Record name | 4-[(2-Oxobenz[cd]indol-1(2H)-yl)methyl]benzoic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401182471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24840306 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
379254-51-0 | |
| Record name | 4-[(2-Oxobenz[cd]indol-1(2H)-yl)methyl]benzoic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=379254-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(2-Oxobenz[cd]indol-1(2H)-yl)methyl]benzoic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401182471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Oxo-2H-benzo[cd]indol-1-ylmethyl)-benzoic acid hydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the benzo[cd]indole core: This can be achieved through a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring system.
Introduction of the benzoic acid moiety: The benzoic acid group can be introduced through a Friedel-Crafts acylation reaction, where the indole derivative reacts with a benzoyl chloride in the presence of a Lewis acid catalyst.
Hydrazide formation: The final step involves the reaction of the benzoic acid derivative with hydrazine to form the hydrazide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of alternative solvents, catalysts, and reaction conditions to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
4-(2-Oxo-2H-benzo[cd]indol-1-ylmethyl)-benzoic acid hydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts such as aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution can introduce various functional groups onto the indole ring .
Scientific Research Applications
4-(2-Oxo-2H-benzo[cd]indol-1-ylmethyl)-benzoic acid hydrazide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(2-Oxo-2H-benzo[cd]indol-1-ylmethyl)-benzoic acid hydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Myeloperoxidase (MPO) Inhibitors
Several benzoic acid hydrazide derivatives are potent MPO inhibitors, critical in modulating inflammatory responses. Key analogs and their inhibitory profiles are compared below:
Key Findings :
- Substituent position (para vs. ortho) significantly impacts potency. 4-ABAH is 50-fold more potent than 2-ABAH due to optimal hydrogen bonding with MPO residues .
- Electron-withdrawing groups (e.g., -CF₃) enhance ester bond cleavage in MPO, while electron-donating groups (e.g., -NH₂) improve binding affinity .
Antimicrobial Agents
Benzoic acid hydrazides functionalized with heterocycles or amino acids demonstrate broad-spectrum antimicrobial activity:
Key Findings :
- Coordination with metal ions (Cu²⁺, Cd²⁺) enhances antimicrobial activity by disrupting bacterial membranes .
- Pyrrole and triazole substituents improve lipophilicity, aiding penetration into microbial cells .
Anticancer Agents
Benzimidazole-linked hydrazides show promising cytotoxic activity:
Key Findings :
- Chloro and methoxy substituents enhance DNA intercalation and topoisomerase inhibition .
- The benzo[cd]indol-2-one core in the target compound may offer similar π-stacking interactions for DNA binding.
Photophysical Properties
Functionalized benzoic acid hydrazides exhibit aggregation-enhanced emission (AEE):
Biological Activity
4-(2-Oxo-2H-benzo[cd]indol-1-ylmethyl)-benzoic acid hydrazide is a complex organic compound classified as an indole derivative. This compound has garnered attention due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique structure of this compound, which includes a benzo[cd]indole moiety, enhances its chemical properties and biological efficacy.
- Molecular Formula : C19H15N3O2
- Molecular Weight : 317.34 g/mol
The compound's synthesis typically involves several steps, including the formation of the benzo[cd]indole core through Fischer indole synthesis and the introduction of the benzoic acid moiety via Friedel-Crafts acylation. The final hydrazide formation occurs through the reaction with hydrazine.
The biological activity of this compound is believed to be mediated through its interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate cellular pathways, leading to various biological effects:
- Anticancer Activity : The compound may inhibit enzymes involved in cancer cell proliferation.
- Antimicrobial Activity : It has shown potential against various bacterial strains.
Anticancer Activity
Recent studies have demonstrated that derivatives of hydrazides exhibit significant antiproliferative effects against multiple cancer cell lines. For instance, a related study reported that certain hydrazide-hydrazones displayed low IC50 values against human cancer cell lines such as HepG2 and LN-229, indicating strong anticancer potential .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Hydrazone 21 | LN-229 | 0.77 |
| Hydrazone 18 | Staphylococcus aureus | 3.91 |
Antimicrobial Activity
The benzo[cd]indole structure is associated with antibacterial properties. Research indicates that compounds with similar structures have demonstrated activity against Gram-positive bacteria, including MRSA . The specific activity of this compound against microbial strains remains to be fully characterized.
Case Studies
- In Vitro Studies : A study on hydrazide derivatives reported their efficacy against various microbial strains, showing promising antibacterial activity .
- In Vivo Studies : Research involving zebrafish embryos indicated low toxicity for certain hydrazide compounds, suggesting potential safety for therapeutic applications .
Comparison with Similar Compounds
This compound can be compared with other indole derivatives:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Indole-3-acetic acid | Plant hormone | Growth regulator in plants |
| Indole-2-carboxylic acid | Indole derivative | Antimicrobial properties |
| Indole-3-carboxaldehyde | Indole derivative | Antifungal activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
